molecular formula C12H14N2O3 B13006440 5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid

5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13006440
M. Wt: 234.25 g/mol
InChI Key: QTSYRLLECXZAQI-UHFFFAOYSA-N
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Description

5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a pyridinyl group and a carboxylic acid group

Preparation Methods

The synthesis of 5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves starting from phenylglycine, which undergoes a series of reactions including cyclization and functional group transformations to yield the final product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.

    Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridinyl group can bind to active sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5-oxo-1-(1-pyridin-3-ylethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-8(9-3-2-4-13-6-9)14-7-10(12(16)17)5-11(14)15/h2-4,6,8,10H,5,7H2,1H3,(H,16,17)

InChI Key

QTSYRLLECXZAQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)N2CC(CC2=O)C(=O)O

Origin of Product

United States

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